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Compound of Interest

Compound Name: 3-Bromo-2-methylquinoline

Cat. No.: B3036424

Abstract: 3-Bromo-2-methylquinoline is a pivotal heterocyclic building block in the fields of
medicinal chemistry and materials science. Its unique structural and electronic properties make
it a versatile precursor for the synthesis of a wide array of complex molecular architectures,
particularly in the development of novel therapeutic agents. This guide provides an in-depth
analysis of its nomenclature, physicochemical properties, synthesis, reactivity, and analytical
characterization. It is intended for researchers, chemists, and drug development professionals
seeking to leverage this compound in their scientific endeavors.

Introduction and Significance

3-Bromo-2-methylquinoline, a halogenated derivative of the quinoline scaffold, has emerged
as a compound of significant interest in synthetic organic chemistry. The quinoline ring system
itself is a common motif in numerous biologically active compounds and approved
pharmaceuticals. The strategic placement of a methyl group at the 2-position and a bromine
atom at the 3-position imparts a unique reactivity profile. The bromine atom serves as a
versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular
diversity. The adjacent methyl group can influence the steric and electronic environment of the
heterocyclic core, impacting both reactivity and biological interactions. This guide aims to
provide a comprehensive technical overview for scientists utilizing this valuable intermediate.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of reproducible science. 3-Bromo-
2-methylquinoline is systematically named following IUPAC conventions, and is registered
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under a unique CAS number for unambiguous identification in databases and literature.

IUPAC Name: 3-bromo-2-methylquinoline[1]
CAS Number: 343330-62-1[1][2]
Molecular Formula: C1oHsBrN[1]

InChl Key: HPFGRHQVLBAAFX-UHFFFAOY SA-N[1][2]

Table 1: Core Chemical Identifiers
Identifier Value Source
IUPAC Name 3-bromo-2-methylquinoline Sigma-Aldrich[1]

CymitQuimica, Sigma-

CAS Number 343330-62-1 ]
Aldrich[1][2]
Molecular Formula C10HsBrN Sigma-Aldrich[1]
Molecular Weight 222.08 g/mol Sigma-Aldrich
, CC1=NC2=CC=CC=C2C=C1B ]
Canonical SMILES N/A (Derived)
r
1S/C10H8BrN/c1-7-9(11)6-8- ) )
InChl Sigma-Aldrich[1]
4-2-3-5-10(8)12-7/h2-6H,1H3
HPFGRHQVLBAAFX- CymitQuimica, Sigma-
INChl Key

UHFFFAOYSA-N

Aldrich[1][2]

Synthesis and Mechanistic Considerations

The synthesis of 3-Bromo-2-methylquinoline typically involves the construction of the 2-

methylquinoline (quinaldine) core followed by a regioselective bromination. Understanding the

mechanism of these steps is crucial for optimizing reaction conditions and ensuring high yield

and purity.
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Recommended Synthetic Pathway: Electrophilic
Bromination of 2-Methylquinoline

A common and effective method for synthesizing 3-Bromo-2-methylquinoline is the direct
electrophilic bromination of 2-methylquinoline. The quinoline ring is an electron-rich aromatic
system, but the nitrogen atom deactivates the pyridine ring towards electrophilic substitution.
However, the fused benzene ring can still undergo substitution. The directing effects of the
heterocyclic nitrogen and the activating methyl group favor substitution at the 3-position.

Reactants

2-Methylquinoline

Br2 ——>

[Acetic Acid (Solvent)]

Regioselective
Bromination

Electrophilic

Aromatic Substitution 3-Bromo-2-methylquinoline

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Bromo-2-methylquinoline.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on
laboratory conditions and scale.

o Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser, dissolve 2-methylquinoline (1.0 eq.) in glacial acetic
acid (5-10 mL per gram of substrate).
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Reagent Addition: While stirring the solution at room temperature, add a solution of bromine
(1.1 eq.) in glacial acetic acid dropwise from the dropping funnel. The addition rate should be
controlled to maintain the reaction temperature below 30°C. Causality: The electron-rich
quinoline ring acts as a nucleophile, attacking the electrophilic bromine. Acetic acid serves
as a polar protic solvent that can stabilize the charged intermediates (arenium ions) formed
during the substitution.

Reaction Progression: After the addition is complete, stir the mixture at room temperature for
2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-water (10x the
reaction volume). Neutralize the solution carefully by adding a saturated solution of sodium
bicarbonate until effervescence ceases. Trustworthiness: This step quenches any remaining
bromine and neutralizes the acidic solvent, precipitating the crude product.

Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold
water, and dry under vacuum. The crude product can be further purified by recrystallization
from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromo-2-
methylquinoline.

Characterization: Confirm the identity and purity of the final product using *H NMR, 13C NMR,
and Mass Spectrometry.

Chemical Reactivity and Applications in Drug
Development

The synthetic utility of 3-Bromo-2-methylquinoline lies in the reactivity of the C-Br bond. It is
an excellent substrate for transition-metal-catalyzed cross-coupling reactions, allowing for the
facile introduction of carbon, nitrogen, and oxygen-based functionalities. This capability is
extensively used to build molecular complexity in drug discovery programs.

Key Reactions:

o Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling
the synthesis of 3-aryl or 3-vinyl-2-methylquinolines.
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» Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the
synthesis of 3-amino-2-methylquinoline derivatives, which are important pharmacophores.

e Heck Coupling: Reaction with alkenes to form C-C bonds, yielding 3-alkenyl-2-
methylquinolines.

e Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, producing 3-
alkynyl-2-methylquinoline scaffolds.

Acuhln e Sl 3-Bromo-2-methylquinoline g A=)
(Amine) (Boronic Acid) vid (Alkene) (Alkyne)

Heck
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Caption: Key cross-coupling reactions of 3-Bromo-2-methylquinoline.

Safety and Handling
As with any laboratory chemical, proper handling of 3-Bromo-2-methylquinoline is essential.
Researchers must consult the latest Safety Data Sheet (SDS) before use.

 Signal Word: Warning

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles,
a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations
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should be performed in a well-ventilated fume hood.

Conclusion

3-Bromo-2-methylquinoline is a high-value chemical intermediate whose strategic importance
is well-established in synthetic and medicinal chemistry. Its well-defined reactivity, particularly in
modern cross-coupling reactions, provides a reliable and versatile platform for the construction
of complex molecules. This guide has outlined its fundamental properties, a reliable synthetic
protocol, and its principal applications, providing a solid foundation for researchers aiming to
incorporate this powerful building block into their discovery and development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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